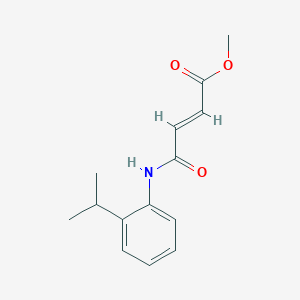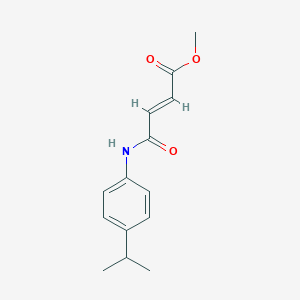![molecular formula C20H19Cl2N3O3 B281961 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281961.png)
4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid, also known as TAK-659, is a small molecule inhibitor of protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid binds to the ATP-binding site of BTK and inhibits its kinase activity. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK by 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation. 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and physiological effects:
4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been shown to inhibit BTK activity in vitro and in vivo, leading to the suppression of B-cell receptor signaling and the induction of apoptosis in cancer cells. 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid also reduces the production of pro-inflammatory cytokines and chemokines in models of rheumatoid arthritis and multiple sclerosis. In addition, 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and long half-life, which make it a suitable candidate for clinical development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid in lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic properties, and its ability to induce apoptosis in cancer cells. However, there are also some limitations to using 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity in vivo. These limitations should be taken into consideration when designing experiments using 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid.
Zukünftige Richtungen
There are several future directions for the development of 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid. First, clinical trials are underway to evaluate the safety and efficacy of 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid in patients with B-cell malignancies and autoimmune diseases. Second, combination therapies using 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid and other targeted agents, such as PI3K inhibitors or anti-CD20 antibodies, are being explored to enhance the therapeutic efficacy of 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid. Third, the identification of biomarkers that predict response to 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid will be important for patient selection and treatment optimization. Fourth, the development of 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid analogs with improved pharmacokinetic and pharmacodynamic properties may further enhance its therapeutic potential. Finally, the elucidation of the molecular mechanisms underlying the off-target effects and toxicity of 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid may lead to the development of safer and more effective BTK inhibitors.
Synthesemethoden
The synthesis of 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid involves several steps, including the preparation of 4-(3,4-Dichlorophenyl)piperazine, 4-nitroaniline, and 4-(4-aminophenyl)-4-oxo-2-butenoic acid. These compounds are then coupled using appropriate reagents and conditions to obtain 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid in high yield and purity. The synthesis of 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been described in detail in several research articles and patents.
Wissenschaftliche Forschungsanwendungen
4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has shown potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling and the induction of apoptosis in cancer cells. 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has also demonstrated significant anti-inflammatory effects in models of rheumatoid arthritis and multiple sclerosis. These findings have prompted the development of 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid as a potential therapeutic agent for various diseases.
Eigenschaften
Molekularformel |
C20H19Cl2N3O3 |
|---|---|
Molekulargewicht |
420.3 g/mol |
IUPAC-Name |
(Z)-4-[4-[4-(3,4-dichlorophenyl)piperazin-1-yl]anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C20H19Cl2N3O3/c21-17-6-5-16(13-18(17)22)25-11-9-24(10-12-25)15-3-1-14(2-4-15)23-19(26)7-8-20(27)28/h1-8,13H,9-12H2,(H,23,26)(H,27,28)/b8-7- |
InChI-Schlüssel |
BERIQWPSVUXCII-FPLPWBNLSA-N |
Isomerische SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)/C=C\C(=O)O)C3=CC(=C(C=C3)Cl)Cl |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC(=O)O)C3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC(=O)O)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



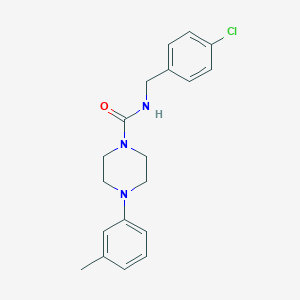

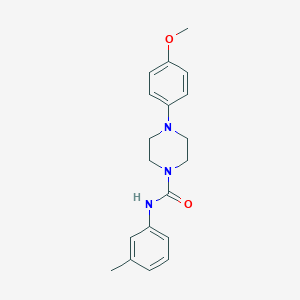
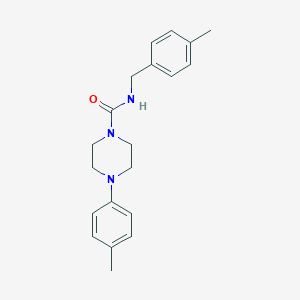
![4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B281887.png)
![4-[2-(Hydroxymethyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281890.png)
![4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid](/img/structure/B281892.png)
![(Z)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B281893.png)
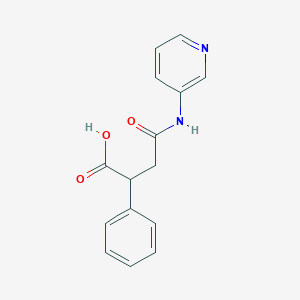
![7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281898.png)

